molecular formula C8H12N2O2S B15059184 Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B15059184
M. Wt: 200.26 g/mol
InChI Key: YPWQNDVVBKTHCU-UHFFFAOYSA-N
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Description

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:

  • Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues

Uniqueness:

  • This compound has a unique propyl group that can influence its chemical reactivity and biological activity.
  • Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate has a cyclopropyl group, which can impart different steric and electronic properties.
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues contain an oxadiazole ring, which can lead to different biological activities compared to thiadiazole derivatives.

These comparisons highlight the structural diversity and potential for varied applications of thiadiazole derivatives in scientific research and industry.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6-9-10-7(13-6)8(11)12-4-2/h3-5H2,1-2H3

InChI Key

YPWQNDVVBKTHCU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)C(=O)OCC

Origin of Product

United States

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